molecular formula C10H12CoN2Na2O8 B7822889 Cobalt disodium edetate CAS No. 7649-08-3

Cobalt disodium edetate

Cat. No.: B7822889
CAS No.: 7649-08-3
M. Wt: 393.12 g/mol
InChI Key: SRRLDCNCJFKVFJ-UHFFFAOYSA-J
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Description

Cobalt disodium edetate is a coordination compound formed by the chelation of cobalt ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt disodium edetate can be synthesized by reacting cobalt salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding cobalt salts, and then adjusting the pH with sodium hydroxide to facilitate the formation of the complex.

Industrial Production Methods

In industrial settings, the production of cobalt disodium ethylenediaminetetraacetate involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, often involving continuous mixing and precise control of reaction conditions to ensure the complete formation of the desired complex.

Chemical Reactions Analysis

Types of Reactions

Cobalt disodium edetate undergoes various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with other metal ions.

    Redox Reactions: It can participate in oxidation-reduction reactions, especially in the presence of other metal ions.

Common Reagents and Conditions

Common reagents used in reactions with cobalt disodium ethylenediaminetetraacetate include other metal salts, oxidizing agents, and reducing agents. The reactions are typically carried out in aqueous solutions, with pH adjustments to optimize the reaction conditions.

Major Products

The major products formed from reactions involving cobalt disodium ethylenediaminetetraacetate depend on the specific reaction conditions and reagents used. For example, in complexation reactions, the products are often stable metal complexes.

Scientific Research Applications

Cobalt disodium edetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cobalt disodium ethylenediaminetetraacetate involves the chelation of metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its multiple donor sites, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid: The parent compound, which forms similar complexes with metal ions.

    Disodium ethylenediaminetetraacetate: A commonly used salt form of ethylenediaminetetraacetic acid.

    Calcium disodium ethylenediaminetetraacetate: Another salt form used in medical applications for chelation therapy.

Uniqueness

Cobalt disodium edetate is unique due to its specific ability to form stable complexes with cobalt ions, making it particularly useful in applications where cobalt ion stabilization is required. Its stability and effectiveness in chelation make it a valuable compound in various scientific and industrial processes .

Properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLDCNCJFKVFJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12CoN2Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7649-08-3, 15137-09-4
Record name Cobalt disodium edetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt disodium ethylenediaminetetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COBALT DISODIUM EDETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY1Y2QRLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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